

Physicochemical Properties of (4-methoxypyridin-3-yl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-methoxypyridin-3-yl)boronic
Acid

Cat. No.: B1303067

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **(4-methoxypyridin-3-yl)boronic acid**, a key building block in medicinal chemistry and organic synthesis. Due to its utility in forming carbon-carbon and carbon-heteroatom bonds, particularly through palladium-catalyzed cross-coupling reactions, a thorough understanding of its properties is essential for reaction optimization, drug design, and formulation development.

Core Physicochemical Data

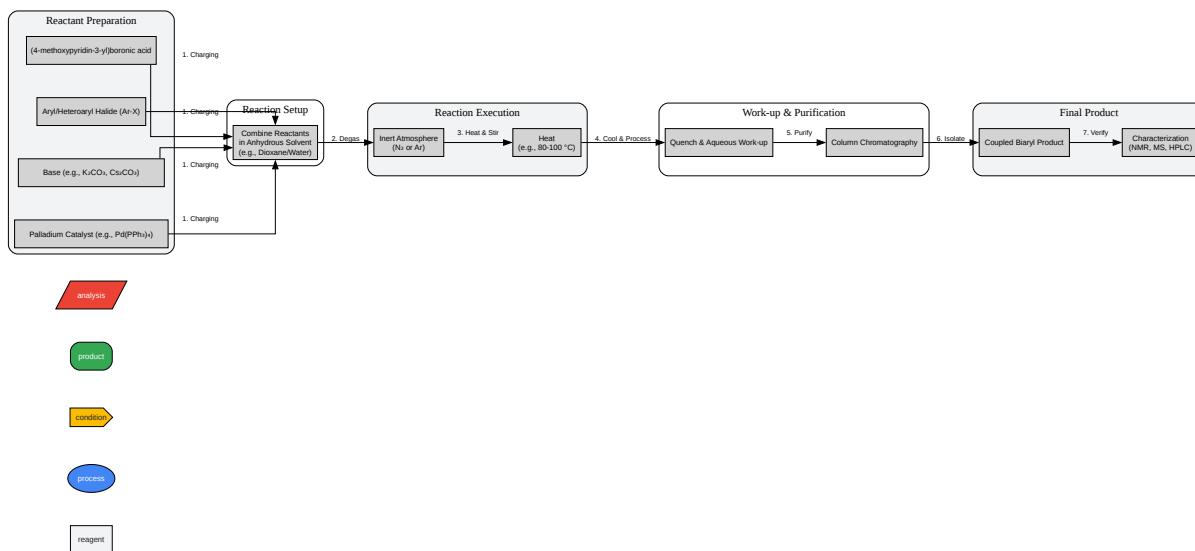

(4-methoxypyridin-3-yl)boronic acid is a heterocyclic aromatic compound containing a pyridine ring substituted with both a methoxy group and a boronic acid functional group. While specific experimental data for some of its properties are not widely published, its fundamental identifiers and characteristics have been established.

Table 1: Summary of Physicochemical Properties for **(4-methoxypyridin-3-yl)boronic acid**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₈ BNO ₃	[1] [2] [3] [4]
Molecular Weight	152.94 g/mol	[1] [2] [3] [4]
CAS Number	355004-67-0	[1] [2]
Physical Form	Solid	[5]
Melting Point	Data not available in searched literature.	
Boiling Point	Decomposes before boiling. [6]	
pKa	Data not available; predicted to be around 8-9 for the boronic acid group. [6]	
logP	Data not available.	
Solubility	Expected to be slightly soluble in water and soluble in some organic solvents like ethanol and dichloromethane. [6]	

Mandatory Visualization: Synthetic Utility

As a boronic acid, this compound is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals. The following diagram illustrates the general workflow for such a reaction.

[Click to download full resolution via product page](#)

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Detailed experimental data for **(4-methoxypyridin-3-yl)boronic acid** is limited. The following sections describe generalized, standard protocols applicable for determining the key physicochemical properties of solid organic compounds like the one in question.

Melting Point Determination (Capillary Method)

The melting point provides an indication of purity; pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

- Apparatus: Melting point apparatus (e.g., Mel-Temp or DigiMelt), capillary tubes, thermometer.[\[7\]](#)[\[8\]](#)
- Procedure:
 - A small amount of the finely powdered dry sample is loaded into a capillary tube, sealed at one end, to a height of 1-2 cm.[\[7\]](#)[\[9\]](#) The tube is tapped gently to pack the sample at the bottom.[\[7\]](#)[\[8\]](#)
 - The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[\[9\]](#)[\[10\]](#)
 - The sample is heated rapidly to obtain an approximate melting point. The apparatus is then allowed to cool.
 - A second determination is performed with a fresh sample. The temperature is raised quickly to about 10-15°C below the approximate melting point, then the heating rate is slowed to 1-2°C per minute.[\[8\]](#)
 - The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[\[9\]](#)

Aqueous Solubility Determination (Shake-Flask Method)

The OECD Test Guideline 105 describes the shake-flask method, which is a gold standard for determining the water solubility of substances.[\[11\]](#)[\[12\]](#)

- Apparatus: Stoppered flasks, mechanical shaker or magnetic stirrer, constant temperature bath (e.g., 20 ± 0.5 °C), centrifugation equipment, analytical instrument for quantification (e.g., HPLC-UV).[11]
- Procedure:
 - An excess amount of the solid compound is added to a known volume of distilled water in a flask. This ensures that a saturated solution is formed.[12]
 - The flask is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the time required to achieve saturation.[11]
 - After equilibration, the mixture is allowed to stand for phase separation. Centrifugation is typically required to remove suspended solid particles.[13]
 - A clear aliquot of the supernatant (the saturated aqueous solution) is carefully removed.
 - The concentration of the compound in the aliquot is determined using a validated analytical method, such as HPLC. This concentration represents the aqueous solubility at the specified temperature.

Dissociation Constant (pKa) Determination (Potentiometric Titration)

Potentiometric titration is a precise and common method for determining the pKa of ionizable compounds.[1][14][15]

- Apparatus: Calibrated pH meter with an electrode, automated titrator or burette, magnetic stirrer, reaction vessel.[1]
- Procedure:
 - A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system (e.g., methanol-water) for poorly soluble compounds, to a known concentration (e.g., 1 mM).[1]

- The solution is placed in a thermostated vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.[1]
- The solution is acidified with a standard solution of strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2).
- The solution is then titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments.[1]
- The pH is recorded after each addition of the titrant, allowing the system to equilibrate.
- The pKa is determined from the resulting titration curve. It corresponds to the pH at the half-equivalence point, which can be identified as the inflection point on the curve or the peak of the first derivative plot.[15]

Octanol-Water Partition Coefficient (logP) Determination (RP-HPLC Method)

The partition coefficient (logP) is a critical measure of a compound's lipophilicity. While the shake-flask method is traditional, reverse-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable alternative that requires less material.[16][17]

- Apparatus: RP-HPLC system with a C18 column, UV detector, autosampler.[18]
- Procedure:
 - Calibration: A set of reference compounds with known logP values is selected. The retention times (t_R) for these standards are measured under isocratic HPLC conditions (constant mobile phase composition, e.g., methanol/water).[18]
 - The capacity factor (k') is calculated for each standard using the formula: $k' = (t_R - t_0) / t_0$, where t₀ is the column dead time.
 - A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards. A linear relationship is typically observed.

- Sample Analysis: The retention time of **(4-methoxypyridin-3-yl)boronic acid** is measured using the same HPLC method.
- Its log k' value is calculated.
- The logP of the target compound is then interpolated from the linear regression equation of the calibration curve.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. creative-bioarray.com [creative-bioarray.com]
- 2. (4-METHOXYPYRIDIN-3-YL)BORONIC ACID | CAS 355004-67-0 [matrix-fine-chemicals.com]
- 3. scbt.com [scbt.com]
- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 5. (4-Methoxypyridin-3-yl)boronic acid | 355004-67-0 [sigmaaldrich.cn]
- 6. 2-Pyridineboronic Acid | Properties, Applications, Safety Data & Supplier China [pipzine-chem.com]
- 7. medpharma12.com [medpharma12.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. byjus.com [byjus.com]
- 10. pennwest.edu [pennwest.edu]
- 11. oecd.org [oecd.org]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. govinfo.gov [govinfo.gov]
- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 15. dergipark.org.tr [dergipark.org.tr]

- 16. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 17. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of (4-methoxypyridin-3-yl)boronic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1303067#physicochemical-properties-of-4-methoxypyridin-3-yl-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com